molecular formula C18H14ClFN4O2 B610052 PF-6274484

PF-6274484

カタログ番号: B610052
分子量: 372.8 g/mol
InChIキー: TUYDDIWQXWTNSW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Efficacy in Cancer Models

Extensive preclinical studies have demonstrated the efficacy of PF-6274484 in various cancer cell lines. For instance, it has shown IC50 values of 0.14 nM for EGFR-L858R/T790M and 0.18 nM for wild-type EGFR, indicating its potential effectiveness even in resistant tumor types . In vivo studies using xenograft models have revealed that this compound significantly reduces tumor size compared to control groups, highlighting its therapeutic potential against EGFR-driven cancers.

Proteomic Profiling

Recent research employed activity-based protein profiling (ABPP) combined with stable isotope labeling by amino acids in cell culture (SILAC) to identify the specific protein targets of this compound. This approach revealed that this compound not only inhibits EGFR but also interacts with other kinases and non-kinase proteins, suggesting a broader impact on cellular signaling networks . The identification of additional targets provides insights into potential off-target effects and helps refine therapeutic strategies.

Resistance Mechanisms

Understanding the resistance mechanisms associated with EGFR mutations is crucial for enhancing treatment efficacy. This compound's ability to covalently modify the receptor allows it to overcome some resistance pathways seen with reversible inhibitors. Studies indicate that this compound can maintain activity against tumors that develop resistance to first-line therapies, making it a valuable addition to treatment regimens for advanced non-small cell lung cancer .

Combination Therapies

The potential for combination therapies involving this compound is also being explored. By pairing this inhibitor with other agents targeting different pathways, researchers aim to enhance overall therapeutic outcomes while mitigating resistance development. Early-phase clinical trials are investigating such combinations, focusing on optimizing dosing schedules and assessing safety profiles .

Data Summary Table

Parameter This compound
Target EGFR (L858R/T790M)
IC50 (nM) 0.14 (L858R/T790M), 0.18 (WT)
Mechanism Covalent inhibition
Cell Lines Tested A431, Ramos, H1975
In Vivo Efficacy Significant tumor reduction
Proteomic Targets Multiple kinases & non-kinases

準備方法

合成経路と反応条件: PF-6274484は、特定の芳香族アミンとキナゾリン誘導体をカップリングさせる一連の化学反応によって合成されます。 主要なステップには以下が含まれます。

工業的製造方法: this compoundの工業的製造には、収率と純度を高くするために反応条件の最適化が含まれます。 これには、合成中の温度、pH、溶媒条件の制御が含まれます .

化学反応の分析

反応の種類: PF-6274484は、反応性の芳香族基の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応や還元反応にも参加することができます .

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、様々な置換キナゾリン誘導体を生成する可能性があります .

作用機序

PF-6274484は、上皮成長因子受容体のATP結合ポケットにある活性部位のシステイン残基に共有結合することで作用します。 これにより、野生型および変異型の受容体の自己リン酸化が阻害され、腫瘍細胞の増殖と生存を促進する下流のシグナル伝達経路が遮断されます .

6. 類似化合物の比較

This compoundは、特にL858R/T790M変異に対して、上皮成長因子受容体に対する高い親和性と特異性を示す点でユニークです。 類似の化合物には以下が含まれます。

これらの化合物は、作用機序が似ていますが、薬物動態、副作用プロファイル、臨床応用が異なります。

類似化合物との比較

PF-6274484 is unique in its high affinity and specificity for the epidermal growth factor receptor, particularly the L858R/T790M mutations. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties, side effect profiles, and clinical applications.

生物活性

PF-6274484 is a covalent inhibitor specifically targeting the epidermal growth factor receptor (EGFR), a critical player in various cancers. This article delves into the biological activity of this compound, discussing its mechanism of action, selectivity, and the implications of its use in cancer therapy.

This compound operates as a covalent inhibitor through the formation of a bond with the cysteine residue in the ATP-binding site of EGFR. This interaction effectively blocks the receptor's activity, inhibiting downstream signaling pathways that promote tumor growth and survival. The compound utilizes an αβ-unsaturated amide electrophile, which is crucial for its reactivity and selectivity towards EGFR .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated across various cancer cell lines, revealing significant differences in potency depending on the specific mutations present in EGFR. For instance:

Cell Line EGFR Mutation IC50 (nM)
A431Wild-type596.6
HCC827Del193.3
PC9Del194.1
NCI-H1975L858R/T790M3.7

These results indicate that this compound exhibits much higher potency against mutant forms of EGFR compared to the wild-type receptor, highlighting its potential as a targeted therapy for patients with specific EGFR mutations .

Selectivity and Off-target Effects

A critical aspect of covalent inhibitors like this compound is their selectivity for target proteins. Research utilizing activity-based protein profiling (ABPP) combined with quantitative mass spectrometry has shown that while this compound effectively inhibits EGFR, it also exhibits off-target activity against other kinases and proteins at higher concentrations. This off-target reactivity can lead to unintended cytotoxic effects, complicating its therapeutic profile .

The following table summarizes some key off-target interactions identified for this compound:

Target Protein Type Activity
BLKKinaseInhibited
MAP2K7KinaseInhibited
DUS2LEnzymeInhibited
AHRReceptorInhibited

Understanding these interactions is vital for optimizing the drug's selectivity and minimizing adverse effects during treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in clinical contexts:

  • In Vitro Studies : Experiments conducted on A431 and Ramos cell lines demonstrated that this compound could effectively inhibit EGFR-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cells expressing mutant EGFR .
  • Proteomic Profiling : A comprehensive proteomic analysis revealed that this compound interacts with a broader range of proteins than initially anticipated, necessitating further studies to refine its application in clinical settings .
  • Clinical Implications : The selectivity profile of this compound suggests it could be beneficial for patients with specific EGFR mutations while posing risks for off-target effects that need careful monitoring during therapy .

特性

IUPAC Name

N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDDIWQXWTNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-6274484
Reactant of Route 2
Reactant of Route 2
PF-6274484
Reactant of Route 3
Reactant of Route 3
PF-6274484
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
PF-6274484
Reactant of Route 5
Reactant of Route 5
PF-6274484
Reactant of Route 6
PF-6274484

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。